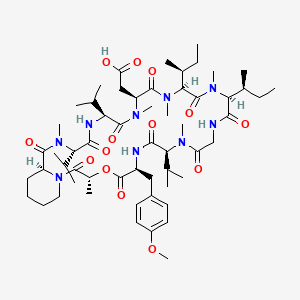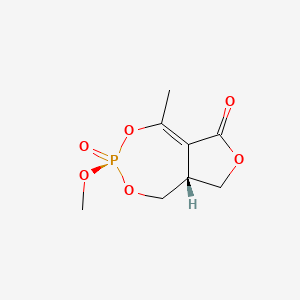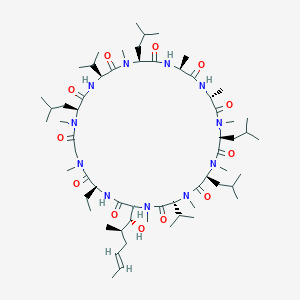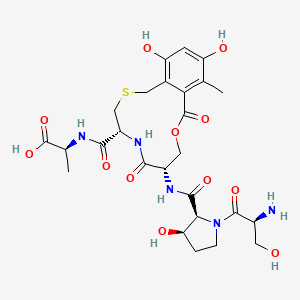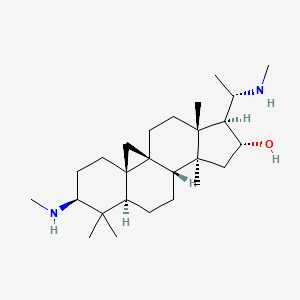
CPTH2
Overview
Description
Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone, commonly known as CPTH2, is a potent inhibitor of histone acetyltransferase. This compound selectively inhibits the acetylation of histone H3 by Gcn5 and induces apoptosis in various cell lines. It has shown significant potential in reducing the invasiveness of clear cell renal carcinoma cells .
Preparation Methods
The synthesis of Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazol-2-yl)hydrazone. This intermediate is then reacted with cyclopentanone to yield the final product . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of histone acetyltransferase.
Biology: The compound is employed in research on cell proliferation, apoptosis, and cancer cell invasiveness.
Mechanism of Action
Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone exerts its effects by inhibiting the acetylation of histone H3 by Gcn5. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. The compound also inhibits the acetyltransferase p300, which further contributes to its anticancer effects by reducing the invasiveness of cancer cells .
Comparison with Similar Compounds
Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone is unique in its selective inhibition of Gcn5 and p300 acetyltransferases. Similar compounds include:
Anacardic Acid: Another histone acetyltransferase inhibitor with broader activity.
C646: A specific inhibitor of p300 acetyltransferase.
TH1834: A compound with similar inhibitory effects on histone acetyltransferases
These compounds share similar mechanisms of action but differ in their selectivity and potency, making Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone a valuable tool in specific research contexts.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHPXHGWSAKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649008 | |
| Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357649-93-5 | |
| Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)



